(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound that features a Schiff base linkage between 2,3,4-trihydroxybenzaldehyde and glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: The parent compound used in the synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide.
Glycinamide: The amine component used in the condensation reaction.
Other Schiff Bases: Compounds with similar Schiff base linkages but different aldehyde or amine components.
Uniqueness
This compound is unique due to the presence of multiple hydroxyl groups on the benzene ring, which enhances its reactivity and potential biological activity. Its ability to form stable metal complexes and its antioxidant properties make it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide |
InChI |
InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2 |
InChI Key |
NKKRYURFOQCSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.